

The Pharmacokinetic and Pharmacodynamic Profile of RP101075: A Comprehensive Technical Guide

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Compound of Interest		
Compound Name:	RP101075	
Cat. No.:	B3321049	Get Quote

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Introduction

RP101075 is an active metabolite of Ozanimod (RPC1063), a potent and selective sphingosine-1-phosphate receptor 1 (S1P1R) modulator.[1] As a key contributor to the overall pharmacological activity of its parent compound, a thorough understanding of the pharmacokinetics (PK) and pharmacodynamics (PD) of RP101075 is crucial for the development and clinical application of S1P1R-targeting therapies. This technical guide provides an in-depth overview of the PK and PD of RP101075, including detailed experimental protocols and visualizations of key biological pathways and workflows.

Pharmacokinetics of RP101075

RP101075 is formed in humans following the administration of Ozanimod.[1] It is considered a minor active metabolite in terms of plasma concentration compared to the parent drug and another major active metabolite, RP101988.[2]

Data Presentation: Pharmacokinetic Parameters of RP101075 in Healthy Volunteers



The following table summarizes the key pharmacokinetic parameters of **RP101075** observed in clinical studies involving healthy adult volunteers.

Parameter	Value	Study Condition	Source
Tmax (median)	~6 hours	Following single and multiple doses of Ozanimod	[3]
Elimination Half-life (t½)	19-22 hours	Following single and multiple doses of Ozanimod	[1]
Plasma AUC (% of total agonist)	11%	At steady state	
Food Effect on Cmax (90% CI for ratio)	0.76-0.88	High-fat meal vs. fasted	
Food Effect on AUC₀- ∞ (90% CI for ratio)	Within 0.80-1.25	High-fat and low-fat meal vs. fasted	_

Experimental Protocols

Clinical Pharmacokinetic Study Protocol (Adapted from NCT03644576)

This protocol outlines the methodology for a Phase 1, single-center, randomized, double-blind, placebo-controlled study to evaluate the multiple-dose pharmacokinetics of Ozanimod and its metabolites, including **RP101075**.

Study Design:

- Participants: 56 healthy adult subjects.
- Treatment Arms: Randomized to receive either Ozanimod or placebo once daily for 30 days.
- Dosing Regimen: A dose-escalation schedule for Ozanimod was followed.

Foundational & Exploratory

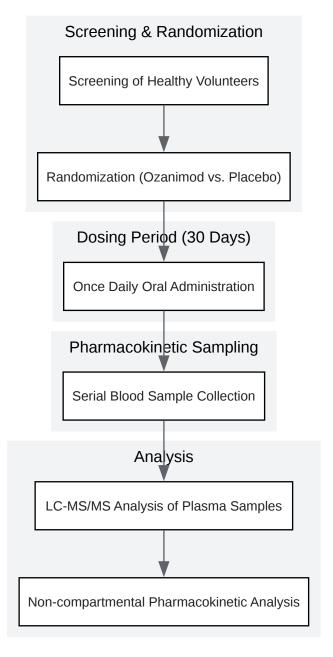




- Blood Sampling: Blood samples for pharmacokinetic analysis of Ozanimod and its metabolites were collected at pre-dose and at various time points post-dose on specified days.
- Analytical Method: Plasma concentrations of RP101075 were determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
- Pharmacokinetic Analysis: Plasma concentration-time data were analyzed using noncompartmental methods to determine key PK parameters such as Cmax, Tmax, and AUC.



Experimental Workflow for Clinical Pharmacokinetic Study



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Figure 1: Experimental Workflow for a Clinical Pharmacokinetic Study.



Laser-Induced Thrombosis Mouse Model Protocol

This protocol describes a method for inducing thrombosis in a mouse model to evaluate the pharmacodynamic effects of **RP101075** on microvascular circulation.

Animal Model:

Male BALB/c mice are used.

Procedure:

- Anesthesia: Mice are anesthetized.
- Surgical Preparation: A midline laparotomy is performed to expose the mesenteric vessels.
- Thrombosis Induction:
 - A photosensitizing dye (e.g., Rose Bengal) is administered intravenously.
 - A specific wavelength laser is focused on a mesenteric arteriole to induce endothelial injury and subsequent thrombus formation.
- Treatment: **RP101075** or vehicle is administered to the mice.
- Intravital Microscopy: Thrombus formation and blood flow are monitored in real-time using an intravital microscope.
- Data Analysis: Thrombus size, time to occlusion, and blood flow velocity are quantified.



Animal Preparation Anesthetize Mouse Expose Mesenteric Vessels Thrombosis Induction Administer Photosensitizing Dye Apply Laser to Induce Endothelial Injury Treatment Administer RP101075 or Vehicle Imaging and Analysis Intravital Microscopy of Thrombus Formation

Experimental Workflow for Laser-Induced Thrombosis Model

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Quantify Thrombosis and Blood Flow

Figure 2: Experimental Workflow for the Laser-Induced Thrombosis Mouse Model.



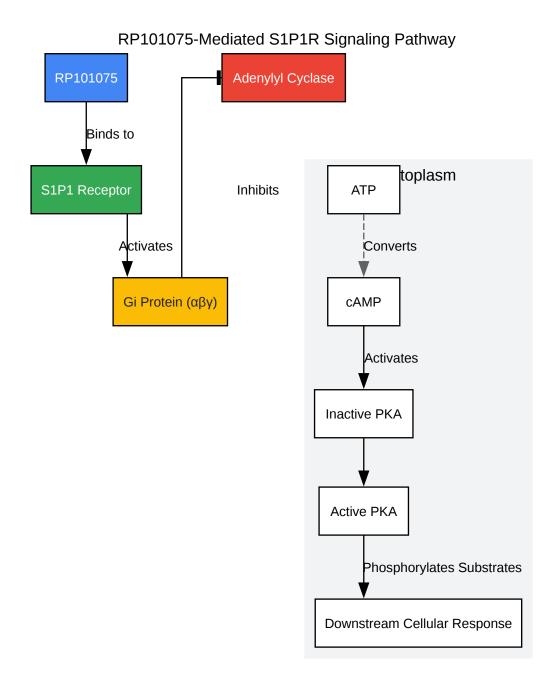
Pharmacodynamics of RP101075

RP101075 is a selective agonist of the S1P1 receptor. This interaction is the primary driver of its pharmacodynamic effects.

S1P1 Receptor Signaling Pathway

Activation of the S1P1 receptor by **RP101075** initiates a cascade of intracellular signaling events. S1P1R is coupled to the inhibitory G protein, Gi. Upon activation, the Gαi subunit dissociates and inhibits the activity of adenylyl cyclase. This leads to a decrease in the intracellular concentration of cyclic adenosine monophosphate (cAMP). The reduction in cAMP levels subsequently decreases the activity of protein kinase A (PKA), a key downstream effector of cAMP signaling.





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Figure 3: RP101075-Mediated S1P1 Receptor Signaling Pathway.

Key Pharmacodynamic Effects



- Lymphocyte Trafficking: A primary pharmacodynamic effect of S1P1R agonism is the sequestration of lymphocytes in secondary lymphoid organs, leading to a reduction in circulating lymphocytes. This effect is a key mechanism for the therapeutic efficacy of Ozanimod in autoimmune diseases.
- Vascular Effects: RP101075 has been shown to improve microvascular circulation following thrombosis. This effect is likely mediated by its action on S1P1 receptors on endothelial cells.

Conclusion

RP101075 is a pharmacologically active metabolite of Ozanimod that contributes to the overall efficacy of the parent drug through its selective agonism of the S1P1 receptor. Its pharmacokinetic profile is characterized by a relatively long half-life. The primary pharmacodynamic effect of RP101075 is the modulation of lymphocyte trafficking and vascular function via the S1P1R-Gi-cAMP signaling pathway. The detailed protocols and pathway visualizations provided in this guide offer a comprehensive resource for researchers and professionals in the field of drug development.

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References

- 1. neurology.org [neurology.org]
- 2. Effects of High- and Low-Fat Meals on the Pharmacokinetics of Ozanimod, a Novel Sphingosine-1-Phosphate Receptor Modulator PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cardiac Safety of Ozanimod, a Novel Sphingosine-1-Phosphate Receptor Modulator: Results of a Thorough QT/QTc Study PMC [pmc.ncbi.nlm.nih.gov]
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